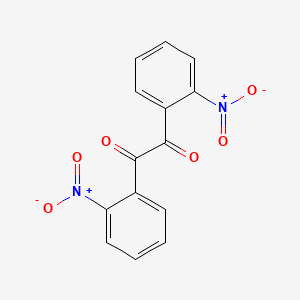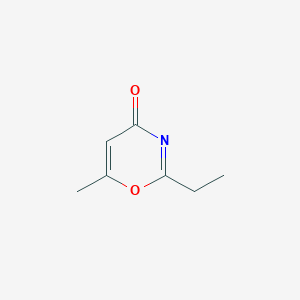
4H-1,3-Oxazin-4-one, 2-ethyl-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-Oxazin-4-one, 2-ethyl-6-methyl- is a heterocyclic compound that belongs to the oxazinone family. These compounds are characterized by a six-membered ring containing one oxygen and one nitrogen atom. The presence of the 2-ethyl and 6-methyl substituents on the oxazinone ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3-Oxazin-4-one, 2-ethyl-6-methyl- typically involves the reaction of substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot reaction can also be performed under microwave conditions to enhance the reaction rate and yield . The formation of the desired oxazinone is influenced by the electron density on the aromatic ring, with electron-donating groups favoring the formation of the oxazinone and electron-withdrawing groups favoring the formation of dihydro analogs .
Industrial Production Methods: Industrial production of 4H-1,3-Oxazin-4-one, 2-ethyl-6-methyl- may involve similar synthetic routes as described above, with optimization for large-scale production. This includes the use of continuous flow reactors and process intensification techniques to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: 4H-1,3-Oxazin-4-one, 2-ethyl-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce dihydro analogs .
Scientific Research Applications
4H-1,3-Oxazin-4-one, 2-ethyl-6-methyl- has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4H-1,3-Oxazin-4-one, 2-ethyl-6-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by forming a stable complex with the enzyme’s active site, thereby preventing substrate binding and catalysis . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4H-3,1-Benzoxazin-4-ones: These compounds have a similar oxazinone ring structure but with different substituents.
Dihydro-4H-benzo[d][1,3]oxazin-4-ones: These are reduced analogs of the oxazinone family with different chemical properties.
Uniqueness: 4H-1,3-Oxazin-4-one, 2-ethyl-6-methyl- is unique due to its specific substituents (2-ethyl and 6-methyl), which impart distinct chemical reactivity and physical properties compared to other oxazinones. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
141883-40-1 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
2-ethyl-6-methyl-1,3-oxazin-4-one |
InChI |
InChI=1S/C7H9NO2/c1-3-7-8-6(9)4-5(2)10-7/h4H,3H2,1-2H3 |
InChI Key |
LCPLQLJTNCAAGT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=O)C=C(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


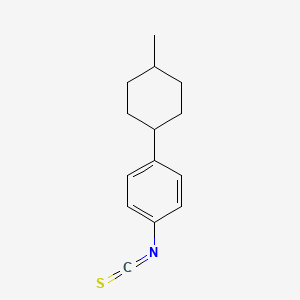
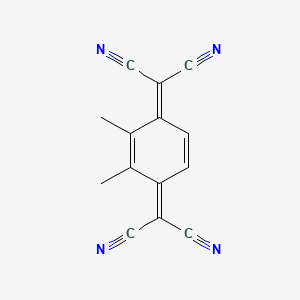
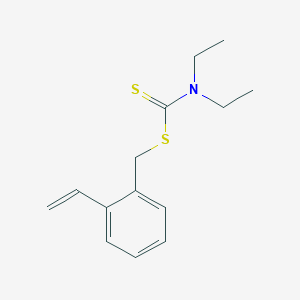
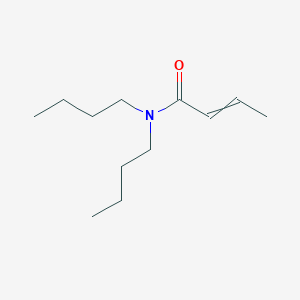


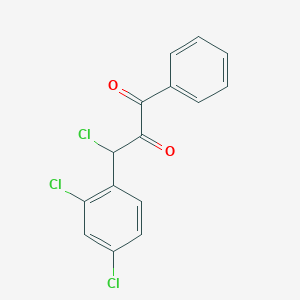
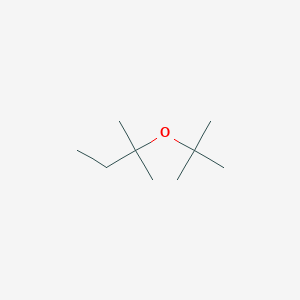
![6-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14284326.png)
![Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate](/img/structure/B14284328.png)

![3-(Trimethylsilyl)[1,1'-biphenyl]-2-yl diethylcarbamate](/img/structure/B14284333.png)
